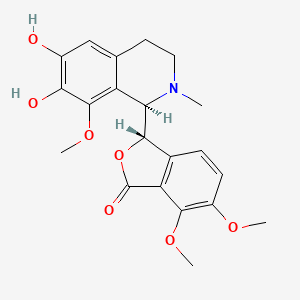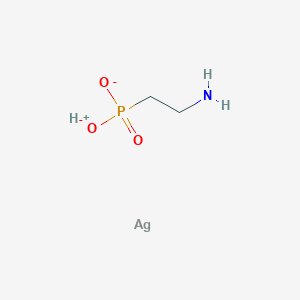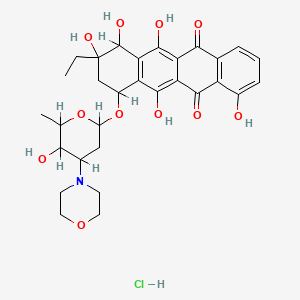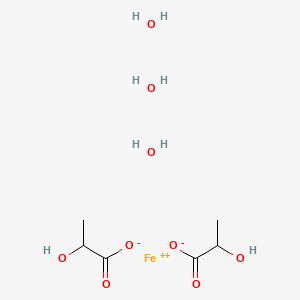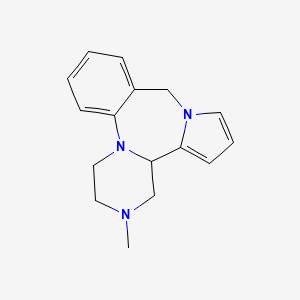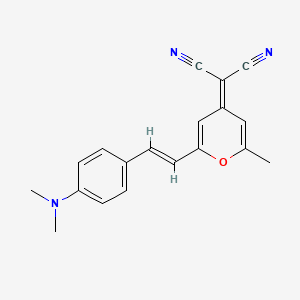
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
Übersicht
Beschreibung
DCM is a red laser dye that exhibits strong red emission. Its chemical structure comprises a π-conjugated 4H-pyran-4-ylidiene, which bridges both the electron acceptor (dicyanomethylene) and electron donor (dimethylaniline) groups. This unique arrangement contributes to its remarkable photostability and fluorescence properties .
Synthesis Analysis
The synthesis of DCM involves combining appropriate precursors. One common method is the Knoevenagel condensation between 4-dimethylaminobenzaldehyde and malononitrile. The resulting product undergoes cyclization to form DCM. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
DCM’s molecular formula is C19H17N3O , with a molecular weight of 303.36 g/mol . Its SMILES notation is: CN(C)c1ccc(\\C=C\\C2=CC(\\C=C(C)O2)=C(\\C#N)C#N)cc1. The compound exhibits strong absorption at a maximum wavelength (λmax ) of 468 nm .
Chemical Reactions Analysis
DCM serves as a dopant in organic solid-state lasers and finds applications in OLED devices. It participates in charge-transfer processes, with the dimethylaniline group donating electrons to the dicyanomethylene moiety. Its π-conjugated system allows efficient energy transfer, resulting in red emission. Researchers continue to explore its reactivity and potential modifications .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
High-Throughput Conformational and Colloidal Stability Screening
This compound has been used as a fluorescent molecular rotor dye in high-throughput screening for the conformational stability, colloidal stability, and subtle pretransition dynamics of protein structures during early formulation development . The apparent unfolding temperature ™ for a monoclonal antibody in the presence of Tween 80 was conducted and data were compared to the results of differential scanning calorimetry (DSC) measurements .
Excited State Dynamics Study
The compound has been used in the study of ultrafast excited state dynamics. The steady-state and time-resolved fluorescence-spectroscopy measurements and DFT calculations for trans-[4-(4′-dimethylaminostyryl)] pyridine N-oxide (trans-DPO) in various solvents are presented . These results are similar to those reported in the literature for trans-4-(dimethylamino)-4′-cyanostilbene (DCS) where the S1 emissive state shows the charge-transfer (CT) nature .
Monoaminergic Neurons Study
The compound has been used in the study of monoaminergic neurons. Fundamentally new opportunities for studying monoaminergic neurons have appeared following the synthesis of a fluorescent ligand of membrane transporters of monoamines—4-[4-(dimethylamino) styryl)-N-methylpyridinium iodide (ASP+) .
Wirkmechanismus
Target of Action
The primary target of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) is the excited state dynamics of the molecule itself . This compound is a known laser dye, and its fluorescence properties are of particular interest .
Mode of Action
DCM interacts with its targets through a process known as intramolecular charge transfer (ICT). This process involves the movement of an electron within the molecule from the donor group to the acceptor group . The ICT process in DCM is influenced by the extent of π-conjugation, the relative orientation/twists of the donor/acceptor entities, and the polarity of the environment .
Biochemical Pathways
The ICT process in DCM can lead to various downstream effects, including changes in the molecule’s fluorescence properties. For example, the fluorescence enhancement of DCM has been observed upon complexation with Hg(II) cations, due to the blocking of photoinduced electron-transfer (PET) quenching by the receptor .
Result of Action
The result of DCM’s action is primarily observed in its fluorescence properties. The ICT process can lead to changes in the molecule’s fluorescence spectra, including shifts in the emission maximum . These changes can be used in various applications, such as in the design of molecular photoswitches and in photopharmacology .
Action Environment
The action, efficacy, and stability of DCM are influenced by environmental factors such as the solvent used and the presence of other chemical species. For instance, the ICT process and resulting fluorescence properties of DCM can be affected by the polarity of the solvent . Additionally, the formation of hydrogen-bonded complexes between DCM and alcohol solvents has been shown to influence the compound’s excited state dynamics .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPIBBGWLKELC-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068632, DTXSID00242105 | |
| Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [Merck Index] | |
| Record name | DCM Laser dye | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
CAS RN |
96042-30-7, 51325-91-8 | |
| Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096042307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[2-[4-(dimethylamino)phenyl]vinyl]-6-methyl-4H-pyran-4-ylidene]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-(DIMETHYLAMINO)STYRYL)-4H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1WXC1ZGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





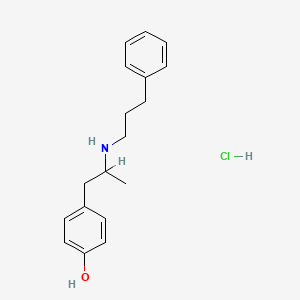

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
